molecular formula C14H18O7 B14769946 (1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol

(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol

Cat. No.: B14769946
M. Wt: 298.29 g/mol
InChI Key: BZZLHHPVJDOINX-JVUSGKFHSA-N
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Description

(1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol is a complex organic compound characterized by its unique spiro structure. This compound features multiple hydroxyl groups, making it a polyol. Its intricate structure and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran core, followed by the introduction of the spiro-oxane ring. Key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Spiro-oxane Ring Formation: This step involves the reaction of the benzofuran core with epoxides under acidic or basic conditions to form the spiro-oxane structure.

    Hydroxyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Carbonyl compounds (aldehydes, ketones).

    Reduction: Alcohols, alkanes.

    Substitution: Halides, ethers.

Scientific Research Applications

(1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and cellular proteins.

    Pathways Involved: Signal transduction pathways, oxidative stress pathways, and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique spiro structure and multiple hydroxyl groups of (1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol distinguish it from other similar compounds. Its specific stereochemistry and functional groups contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H18O7

Molecular Weight

298.29 g/mol

IUPAC Name

(3S)-5,6'-bis(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol

InChI

InChI=1S/C14H18O7/c15-4-7-1-2-8-6-20-14(9(8)3-7)13(19)12(18)11(17)10(5-16)21-14/h1-3,10-13,15-19H,4-6H2/t10?,11?,12?,13?,14-/m0/s1

InChI Key

BZZLHHPVJDOINX-JVUSGKFHSA-N

Isomeric SMILES

C1C2=C(C=C(C=C2)CO)[C@@]3(O1)C(C(C(C(O3)CO)O)O)O

Canonical SMILES

C1C2=C(C=C(C=C2)CO)C3(O1)C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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